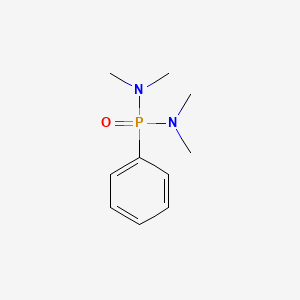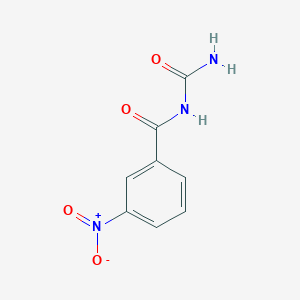
2-amino-4,5-dibromo-3,6-dimethyl-benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid is an organic compound with the molecular formula C9H9Br2NO2 and a molecular weight of 322.986 g/mol . This compound is characterized by the presence of two bromine atoms, an amino group, and a carboxylic acid group attached to a benzene ring. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
the general approach would involve large-scale bromination and amination processes, with careful control of reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert the carboxylic acid group to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols or amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3,6-dimethyl-5-nitro-benzoic acid
- 3,5-dibromo-2-((carboxymethyl)amino)benzoic acid
- 4-(5-bromo-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl)benzoic acid
Uniqueness
2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine atoms and an amino group allows for diverse chemical transformations and applications .
Properties
CAS No. |
65818-99-7 |
|---|---|
Molecular Formula |
C9H9Br2NO2 |
Molecular Weight |
322.98 g/mol |
IUPAC Name |
2-amino-4,5-dibromo-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9Br2NO2/c1-3-5(9(13)14)8(12)4(2)7(11)6(3)10/h12H2,1-2H3,(H,13,14) |
InChI Key |
GFWRZNKCPRDTHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)C)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-isopropylphenyl)ethenyl]benzamide](/img/structure/B11968597.png)

![(5E)-5-(2-fluorobenzylidene)-2-[4-(2-methylpropoxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11968602.png)

![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968610.png)

![3-cyclohexyl-4-[(2,6-dichlorobenzylidene)amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968614.png)
![3-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11968618.png)


![5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B11968647.png)


![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968660.png)
